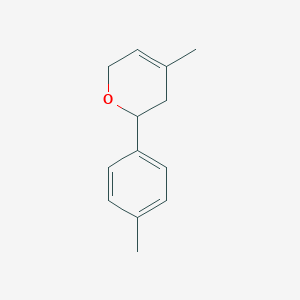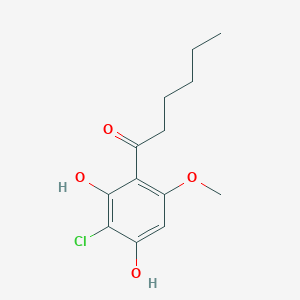
1-Hexanone, 1-(3-chloro-2,4-dihydroxy-6-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexanone, 1-(3-chloro-2,4-dihydroxy-6-methoxyphenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a hexanone backbone substituted with a chlorinated, dihydroxy, and methoxyphenyl group
Méthodes De Préparation
The synthesis of 1-Hexanone, 1-(3-chloro-2,4-dihydroxy-6-methoxyphenyl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Hexanone, 1-(3-chloro-2,4-dihydroxy-6-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Applications De Recherche Scientifique
1-Hexanone, 1-(3-chloro-2,4-dihydroxy-6-methoxyphenyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Hexanone, 1-(3-chloro-2,4-dihydroxy-6-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. It has been shown to activate glycogen synthase kinase-3β (GSK-3β), leading to the inhibition of cell proliferation and induction of cell cycle arrest. This pathway is crucial in regulating various cellular processes, including metabolism, cell growth, and apoptosis .
Comparaison Avec Des Composés Similaires
1-Hexanone, 1-(3-chloro-2,4-dihydroxy-6-methoxyphenyl)- can be compared with other differentiation-inducing factors such as:
1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one: This compound has similar structural features but with additional chlorine atoms, which may affect its reactivity and biological activity.
Differentiation-inducing factor 1 (DIF-1): Another related compound that shares the differentiation-inducing properties but differs in its specific molecular structure and targets.
The uniqueness of 1-Hexanone, 1-(3-chloro-2,4-dihydroxy-6-methoxyphenyl)- lies in its specific substitution pattern and its ability to modulate key signaling pathways involved in cell differentiation and proliferation.
Propriétés
Numéro CAS |
227946-80-7 |
|---|---|
Formule moléculaire |
C13H17ClO4 |
Poids moléculaire |
272.72 g/mol |
Nom IUPAC |
1-(3-chloro-2,4-dihydroxy-6-methoxyphenyl)hexan-1-one |
InChI |
InChI=1S/C13H17ClO4/c1-3-4-5-6-8(15)11-10(18-2)7-9(16)12(14)13(11)17/h7,16-17H,3-6H2,1-2H3 |
Clé InChI |
CAIJPBNDCPPBFV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C1=C(C=C(C(=C1O)Cl)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


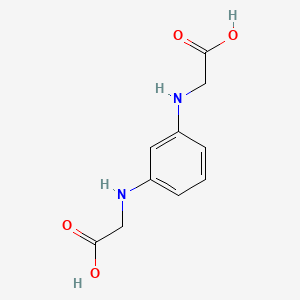
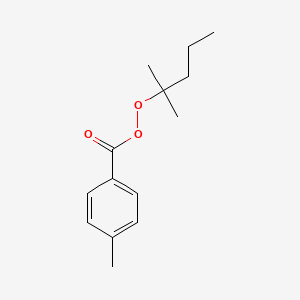
![Methyl(diphenyl)[(1-phenylethenyl)oxy]silane](/img/structure/B14260654.png)
![Tri(propan-2-yl)[(tributylstannyl)ethynyl]silane](/img/structure/B14260664.png)
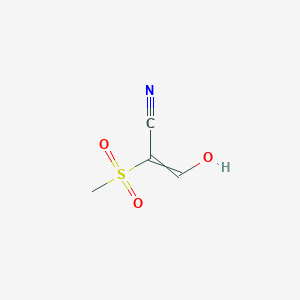

![Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-](/img/structure/B14260688.png)

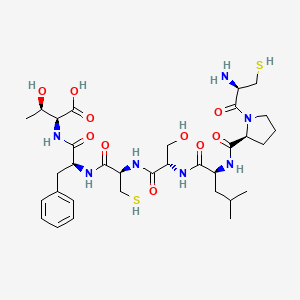
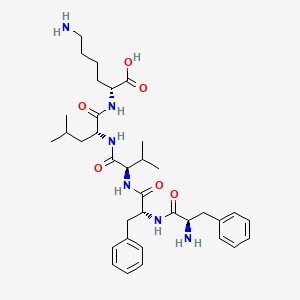
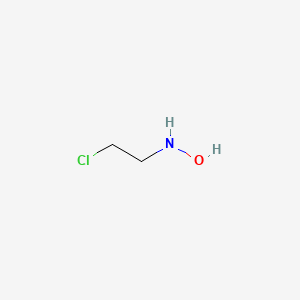
![1H-Indole-4,7-dione, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14260714.png)
![5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2'-deoxyuridine](/img/structure/B14260717.png)
